Product packaging for 21-Fluoro-16-ethyl-19-norprogesterone(Cat. No.:CAS No. 25908-76-3)

21-Fluoro-16-ethyl-19-norprogesterone

Cat. No.: B1216263
CAS No.: 25908-76-3
M. Wt: 346.5 g/mol
InChI Key: XVMNSRXVKUOGOY-PPBDDGJCSA-N
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Description

21-Fluoro-16-ethyl-19-norprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C22H31FO2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31FO2 B1216263 21-Fluoro-16-ethyl-19-norprogesterone CAS No. 25908-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25908-76-3

Molecular Formula

C22H31FO2

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO2/c1-3-13-11-19-18-6-4-14-10-15(24)5-7-16(14)17(18)8-9-22(19,2)21(13)20(25)12-23/h10,13,16-19,21H,3-9,11-12H2,1-2H3/t13?,16-,17+,18+,19-,21+,22-/m0/s1

InChI Key

XVMNSRXVKUOGOY-PPBDDGJCSA-N

SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C

Isomeric SMILES

CCC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)CF)C

Canonical SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C

Synonyms

21-fluoro-16-ethyl-19-norprogesterone
21-fluoro-16-ethyl-19-norprogesterone, 18F-labeled
FENP

Origin of Product

United States

Contextualization Within Steroid Hormone Analog Development

The field of medicinal chemistry has long pursued the synthesis of steroid hormone analogs to create molecules with more desirable properties than their natural counterparts. researchgate.netresearchgate.net This endeavor, which gained significant momentum in the mid-20th century, involves the targeted chemical modification of the basic steroid structure to enhance therapeutic effects, improve metabolic stability, and increase receptor specificity. researchgate.netswolverine.com

Historical Perspective on Fluorinated Steroids As Research Probes

The introduction of fluorine into steroid molecules marked a pivotal development in steroid chemistry. numberanalytics.com Initially explored in the mid-20th century, fluorination was found to dramatically alter the electronic properties of the steroid, often leading to significantly enhanced biological potency. numberanalytics.comdrugbank.com This led to the creation of potent fluorinated corticosteroids for treating inflammatory conditions. researchgate.netdrugbank.comuaeu.ac.ae

Beyond therapeutic enhancement, fluorinated steroids have become invaluable as research probes. numberanalytics.comuaeu.ac.ae The ability to incorporate fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into these molecules allows them to be used as tracers for Positron Emission Tomography (PET). uaeu.ac.aemdpi.com PET is a powerful non-invasive imaging technique that can visualize and quantify the distribution and density of biological targets like steroid hormone receptors in living subjects. mdpi.comnih.gov This has been particularly important in oncology, where PET imaging with agents like 16α-[¹⁸F]fluoroestradiol (FES) is used to assess estrogen receptor status in breast cancer. nih.gov The success of such agents spurred the development of ¹⁸F-labeled ligands for other steroid receptors, including the progesterone (B1679170) receptor, to better understand their role in disease and to guide treatment. nih.govnih.gov

Significance of 21 Fluoro 16 Ethyl 19 Norprogesterone As a Progestin Receptor Ligand in Preclinical Studies

Precursor Synthesis for Stereospecific Fluorination

The synthesis of the direct precursor for fluorination, 21-hydroxy-16α-ethyl-19-norprogesterone (also known as ORG 2058), is a crucial first step. nih.govosti.govacs.orgresearchgate.net This precursor provides the necessary hydroxyl group at the 21-position, which can be converted into a good leaving group for subsequent nucleophilic substitution with a fluoride ion. The synthesis of this precursor itself involves a multi-step process, often starting from more common steroid skeletons. researchgate.net The introduction of the 16α-ethyl group is a key stereospecific transformation that influences the compound's biological activity.

Strategies for Introduction of the 21-Fluoro Moiety

The introduction of fluorine into steroid molecules can significantly alter their biological properties, such as metabolic stability and receptor binding affinity. numberanalytics.com For this compound, the primary methods involve nucleophilic substitution reactions.

Nucleophilic Fluoride Displacement Routes

The most common method for synthesizing the non-radioactive ("cold") version of this compound involves a nucleophilic fluoride displacement reaction. acs.org This process begins with the activation of the 21-hydroxyl group of the precursor, 21-hydroxy-16α-ethyl-19-norprogesterone. This activation is typically achieved by converting the hydroxyl group into a better leaving group, such as a trifluoromethanesulfonate (triflate). nih.govosti.govacs.org

The synthesis proceeds by treating the 21-hydroxy precursor with triflic anhydride in the presence of a base like 2,6-lutidine. acs.org The resulting 21-triflate derivative is then reacted with a fluoride source, such as tetrabutylammonium fluoride (n-Bu4NF), in a suitable solvent like tetrahydrofuran (THF). acs.org This reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the triflate group to form the desired 21-fluoro steroid. nih.gov Yields for this fluorination step can be in the range of 50-60% when an excess of the fluoride reagent is used. acs.org

To manage unreacted triflate precursor, which can be difficult to separate from the final product, a hydrolysis step using tetrabutylammonium hydroxide (n-Bu4NOH) can be employed. This converts the excess triflate back to the more easily separable 21-hydroxy precursor. acs.org

Radiochemical Synthesis of [18F]-21-Fluoro-16-ethyl-19-norprogesterone

For applications in Positron Emission Tomography (PET), a radiolabeled version of the compound is required. The synthesis of [18F]-21-Fluoro-16-ethyl-19-norprogesterone ([18F]FENP) utilizes the positron-emitting radionuclide fluorine-18, which has a half-life of approximately 110 minutes. nih.govosti.govresearchgate.net

The radiochemical synthesis follows a similar nucleophilic displacement strategy. nih.govosti.govresearchgate.net The process starts with the same 21-trifluoromethanesulfonate precursor. nih.govosti.gov This precursor is then reacted with [18F]fluoride ion. nih.govosti.govresearchgate.net The [18F]fluoride is produced in a cyclotron and needs to be activated for the nucleophilic substitution. nih.gov This is often achieved by using a phase-transfer catalyst, such as a kryptofix aminopolyether, in combination with a potassium salt.

Stereochemical Control in the Synthesis of 16-Ethyl-19-norprogesterone Derivatives

Maintaining the correct stereochemistry throughout the synthesis is paramount, as the three-dimensional structure of the steroid is critical for its interaction with biological receptors. The stereochemistry at the C16 position, where the ethyl group is attached, is particularly important. The synthesis of the precursor, 16α-ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione, establishes this crucial α-configuration. researchgate.net Stereocontrolled synthetic methods are employed to ensure the desired isomeric purity of the final product, as different isomers can have vastly different biological activities. researchgate.netnih.gov The fluorination reaction via an SN2 mechanism inherently results in an inversion of configuration at the reaction center; however, as the C21 position is not a chiral center in the precursor, this does not affect the core steroid stereochemistry.

Purification and Characterization Techniques for Synthetic this compound

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final compound.

For both the "cold" and radiolabeled compounds, High-Performance Liquid Chromatography (HPLC) is the primary purification method. nih.govosti.govresearchgate.netiaea.org A reversed-phase HPLC column is typically used to separate the desired fluorinated product from unreacted precursors, reagents, and any potential byproducts. acs.org For the radiolabeled synthesis, HPLC also serves to separate the [18F]-labeled product from any non-radiolabeled impurities, which is critical for achieving high specific activity. nih.govosti.gov

The characterization of the final product involves several analytical techniques. The identity and structure of the non-radiolabeled compound are confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For the radiolabeled [18F]FENP, its identity is confirmed by co-elution with a known, non-radiolabeled standard of this compound during HPLC analysis. nih.gov The radiochemical purity is also determined using radio-HPLC.

Table of Synthetic Parameters for [18F]-21-Fluoro-16-ethyl-19-norprogesterone

View Interactive Table
Parameter Value Reference
Precursor 21-Trifluoromethanesulfonate-16α-ethyl-19-norprogesterone nih.gov, osti.gov
Radionuclide Fluorine-18 ([18F]) nih.gov, researchgate.net
Synthesis Time ~40 minutes (post-bombardment) nih.gov, researchgate.net, osti.gov
Overall Yield (decay-corrected) 4-30% nih.gov, researchgate.net, osti.gov
Specific Activity 700-1400 Ci/mmol nih.gov, osti.gov, acs.org
Purification Method High-Performance Liquid Chromatography (HPLC) nih.gov, iaea.org, researchgate.net, osti.gov

Progesterone Receptor (PR) Binding Affinity and Kinetics

This compound, also known as [18F]FENP, is a synthetic progestin that has demonstrated a high binding affinity for the progesterone receptor (PR). nih.govnih.govnih.gov This strong affinity has been a key factor in its investigation as a potential radiotracer for positron emission tomography (PET) imaging of tissues rich in progesterone receptors, such as certain breast cancers. nih.govnih.gov

Research has indicated that the binding affinity of this compound for the progesterone receptor is significantly higher than that of the endogenous hormone, progesterone. One study noted that its affinity is approximately 60 times greater than that of progesterone. This enhanced affinity is a crucial characteristic for a radioligand, as it allows for more effective competition with the natural ligand at the receptor site, leading to better imaging signals.

While specific kinetic parameters such as association and dissociation rate constants for this compound are not extensively detailed in the available literature, its high affinity suggests a favorable kinetic profile for receptor binding. The compound's utility in in-vivo studies in rats, where it showed selective, receptor-mediated uptake in the uterus, further supports its potent interaction with the progesterone receptor. nih.govnih.gov However, its rapid metabolism in humans has been identified as a challenge for its clinical application as a PET imaging agent. wikipedia.org

Table 1: Progesterone Receptor Binding Affinity of this compound

CompoundRelative Binding Affinity (RBA) vs. ProgesteroneReference
This compound ~60x higher

Note: Specific quantitative RBA, Kd, or IC50 values from comparative binding assays were not available in the reviewed literature.

Detailed studies specifically comparing the binding affinity of this compound to the individual progesterone receptor subtypes, PR-A and PR-B, are not extensively covered in the currently available literature. While the compound is known to bind with high affinity to the progesterone receptor generally, the specifics of its interaction with each isoform remain an area for further investigation. Understanding the differential binding to PR-A and PR-B would provide deeper insights into the compound's pharmacological profile and its potential to elicit isoform-specific responses. Research on other progestins has shown that the regulation of PR-A and PR-B expression can be analogous under certain conditions, but their transcriptional activities differ significantly. ecancer.orgelsevierpure.com

The binding of a ligand to a steroid receptor, such as the progesterone receptor, is a critical event that initiates a cascade of molecular interactions, beginning with a conformational change in the receptor protein. nih.govnih.gov This structural rearrangement is essential for the subsequent steps in receptor activation, including the dissociation of heat shock proteins, receptor dimerization, and binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. nih.govrsc.org

Agonist binding, such as with progesterone or potent synthetic progestins, induces a specific conformation that facilitates the recruitment of coactivator proteins, leading to the initiation of gene transcription. In contrast, antagonist binding results in a different conformational state that can prevent the recruitment of coactivators or even recruit corepressor proteins, thereby inhibiting gene expression. oup.com

While it is understood that this compound acts as a potent agonist, the precise conformational changes it induces in the progesterone receptor have not been detailed in the available literature. However, based on its agonistic activity, it can be inferred that the binding of this compound promotes a receptor conformation that is conducive to transcriptional activation. The specific structural details of the this compound-PR complex would require further biophysical and structural studies.

Selectivity Profile Against Other Steroid Receptors

The selectivity of a steroidal compound for its target receptor over other steroid hormone receptors is a critical determinant of its therapeutic potential and its utility as a research tool. High selectivity minimizes off-target effects and ensures that the observed biological responses are mediated through the intended pathway.

The androgen receptor (AR) is another member of the steroid receptor superfamily with which progestins can sometimes interact. The androgen receptor is closely related to the progesterone receptor, and some progestins are known to exhibit anti-androgenic or androgenic activity at higher concentrations. wikipedia.org However, there is a lack of specific data in the available literature quantifying the cross-reactivity of this compound with the androgen receptor. Studies on other fluorinated progestins have aimed to develop compounds with high selectivity for the progesterone receptor over the androgen receptor. nih.gov

The estrogen receptor (ER) is structurally and functionally distinct from the progesterone receptor, and cross-reactivity between progestins and the ER is generally low. Studies on various 19-norprogestins have shown no significant cross-reactivity with the estrogen receptor in transactivation assays. nih.gov While specific binding data for this compound to the estrogen receptor is not explicitly provided in the reviewed literature, its high selectivity for the progesterone receptor strongly implies minimal to no significant binding to the estrogen receptor.

Table 2: Selectivity Profile of this compound

Steroid ReceptorCross-Reactivity/Binding AssessmentReference
Glucocorticoid Receptor (GR) Data not available; expected to be low due to high PR selectivity.
Androgen Receptor (AR) Data not available; expected to be low. nih.gov
Estrogen Receptor (ER) Data not available; expected to be minimal to none based on studies of similar compounds. nih.gov

Mineralocorticoid Receptor (MR) Modulation

The interaction of this compound with the mineralocorticoid receptor (MR) is a critical aspect of its pharmacological assessment, particularly given that its parent compound, 19-norprogesterone (B1209251), demonstrates significant MR affinity and agonist activity. Unlike progesterone, which acts as an MR antagonist, 19-norprogesterone is a full mineralocorticoid agonist. nih.gov This intrinsic mineralocorticoid activity of the 19-norprogesterone backbone necessitates a thorough evaluation of how substitutions at various positions on the steroid nucleus may alter this interaction.

Research into derivatives of 19-norprogesterone has revealed that specific chemical modifications can dramatically reduce affinity for the MR. For instance, 17α-hydroxylation of 19-norprogesterone significantly lowers its MR binding affinity. nih.gov While direct experimental data on the MR binding affinity of this compound is not extensively available in the public domain, inferences can be drawn from structure-activity relationship studies of related compounds. The introduction of a fluorine atom at the C21 position and an ethyl group at the C16α position are substantial modifications to the 19-norprogesterone structure. It is plausible that these alterations contribute to a reduction in MR affinity compared to the parent compound, thereby potentially mitigating the mineralocorticoid effects.

A comparative analysis of various progestins and their interaction with the human MR provides context for the potential activity of this compound. Many synthetic progestins exhibit off-target binding to other steroid receptors, including the MR, which can influence their clinical profiles. nih.gov For example, some progestins act as potent MR antagonists, while others have weaker effects. nih.gov The binding affinities and functional activities of these progestins at the MR are not always directly correlated, highlighting the complexity of these interactions. nih.gov

Comparative Mineralocorticoid Receptor (MR) Binding Affinities of Various Progestins

CompoundRelative Binding Affinity (RBA) for MR (%)Reference Compound
Aldosterone100-
Progesterone~100Aldosterone
Drospirenone (DRSP)Significantly Greater than ProgesteroneProgesterone
Gestodene (B1671452) (GES)Indistinguishable from ProgesteroneProgesterone
Nomegestrol (B1679828) Acetate (B1210297) (NoMAC)Indistinguishable from ProgesteroneProgesterone
Levonorgestrel (B1675169) (LNG)Significantly Lower than ProgesteroneProgesterone
Norethisterone Acetate (NET-A)Significantly Lower than ProgesteroneProgesterone
Medroxyprogesterone Acetate (MPA)Significantly Lower than ProgesteroneProgesterone
Nestorone (NES)Significantly Lower than ProgesteroneProgesterone

This table is based on data from a study directly comparing the binding affinities of selected progestins for the mineralocorticoid receptor. nih.gov

Mechanisms of Agonism, Antagonism, or Selective Receptor Modulation (SARM-like activity)

The concept of Selective Androgen Receptor Modulators (SARMs) revolves around compounds that can selectively activate the androgen receptor (AR) in specific tissues, such as muscle and bone, while having minimal impact on reproductive tissues like the prostate. wikipedia.org This tissue selectivity is the hallmark of SARM activity and is a key differentiator from traditional anabolic-androgenic steroids. wikipedia.org The development of SARMs has largely focused on non-steroidal compounds or modifications of the testosterone (B1683101) molecule. wikipedia.org

Currently, there is a lack of scientific literature to suggest that this compound possesses SARM-like activity. The primary research focus for this compound and its derivatives has been on their progestogenic activity and potential applications in areas such as hormone-dependent tumor imaging. nih.govnih.gov

The structural basis for SARM activity is typically associated with molecules that can induce a specific conformational change in the androgen receptor upon binding. This altered receptor conformation influences the recruitment of co-regulatory proteins, leading to tissue-specific gene expression. Progesterone and its derivatives are structurally more akin to progestins and are not typically designed or expected to interact with the androgen receptor in a manner that would confer SARM properties. While some 19-nortestosterone-derived progestins do exhibit a degree of androgenic activity due to their structural similarity to testosterone, this is generally considered an off-target effect rather than a selective modulatory action. nih.gov For instance, compounds like levonorgestrel and gestodene can activate AR-dependent gene expression. nih.gov

Androgenic Transcriptional Activity of Selected 19-Nortestosterone-Derived Progestins

CompoundAndrogenic Transcriptional Activity (Relative to DHT)
Dihydrotestosterone (DHT)100%
Levonorgestrel (LNG)Strong Activator
Gestodene (GSD)Strong Activator
Norethisterone (NET)Weaker Activator than LNG and GSD
5α-NorethisteroneFour-fold Higher than NET

This table is based on data from a study investigating the androgen receptor-dependent transcriptional activation by various synthetic progestins. nih.gov

Given the chemical structure of this compound, which is a derivative of progesterone and not testosterone, its potential for significant androgen receptor binding and selective modulation is considered low. The focus of its pharmacological investigation remains centered on its high affinity for the progesterone receptor.

Structure Activity Relationship Sar Studies of 21 Fluoro 16 Ethyl 19 Norprogesterone Analogs

Influence of the 21-Fluoro Substitution on Receptor Binding and Activity

The introduction of a fluorine atom at the C21 position is a critical modification that significantly impacts the compound's properties. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydroxyl group or a hydrogen atom, profoundly influencing metabolic stability and receptor affinity.

Research into fluorinated progestins, such as 21-[¹⁸F]fluoro-16α-ethyl-19-norprogesterone (FENP), has shown that this substitution is compatible with high-affinity binding to the progesterone (B1679170) receptor (PR). nih.gov In fact, FENP was developed as a high-affinity ligand for the PR, intended for use as a radiotracer in positron emission tomography (PET) to image receptor-rich tissues. nih.govnih.gov The binding affinity of FENP for the progesterone receptor was found to be remarkably high, approximately 60 times greater than that of progesterone itself. mdpi.com

One of the primary roles of 21-fluorination is to block metabolic hydroxylation at this position. nih.gov The C21-hydroxyl group is a common site for metabolic inactivation of steroids. By replacing the hydrogen with a fluorine atom, the metabolic pathway is obstructed, which can lead to a longer biological half-life and enhanced in vivo activity. tandfonline.com Studies on other 21-fluoroprogestins have shown that this modification can reduce metabolic defluorination, particularly when combined with bulky groups at the 16α and 17α positions, which may sterically hinder access by metabolic enzymes. nih.govresearchgate.net

While fluorine substitution at C21 enhances stability, its effect on binding affinity is context-dependent. In the case of FENP, the combination with other structural features results in very high affinity. mdpi.com However, in other steroid series, 21-fluorination can have varied effects. For instance, while most fluorine-substituted androgens show high affinity for the androgen receptor, the substitution typically lowers the affinity by a small factor compared to the non-fluorinated parent compound. nih.gov

Impact of the 16-Ethyl Group on Steroid Scaffold Activity and Selectivity

The substitution of an ethyl group at the 16α position is another key structural feature that enhances the progestogenic activity and receptor binding affinity. This modification is present in several potent synthetic progestins, including ORG 2058 (16α-ethyl-21-hydroxy-19-nor-4-pregnene-3,20-dione), a compound structurally related to FENP. nih.govnih.gov

The presence of a 16α-alkyl group, such as ethyl, is known to increase the affinity for the progesterone receptor significantly. mdpi.com This enhancement is believed to arise from favorable hydrophobic interactions within the ligand-binding pocket of the receptor. The ethyl group at this position helps to orient the steroid backbone optimally for interaction with key amino acid residues in the receptor.

The compound ORG 2058, which shares the 16α-ethyl-19-norprogesterone core, is a potent progestin with a very high affinity for the PR. nih.gov The development of FENP built upon this knowledge, combining the 16α-ethyl group with 21-fluorination to create a ligand with an even more impressive binding profile. mdpi.com The combination of these modifications illustrates a successful strategy for amplifying potency. While modifications at the C16 position are known to enhance activity, the specific choice of an ethyl group has proven particularly effective in the 19-norprogesterone (B1209251) series for achieving high PR affinity. uomustansiriyah.edu.iq

Role of the 19-Nor Modification in Receptor Specificity and Potency

The removal of the methyl group at the C19 position of the steroid nucleus, creating a "19-nor" scaffold, is a foundational modification in the development of synthetic progestins. 19-Norprogesterone, the parent compound of this series, is a significantly more potent progestogen than progesterone, with reports suggesting its activity is 4 to 8 times greater. wikipedia.org

However, the 19-nor modification can also influence binding to other steroid receptors. For example, 19-norprogesterone itself has a high affinity for the mineralocorticoid receptor (MR). wikipedia.org Similarly, many 19-nortestosterone-derived progestins exhibit cross-reactivity with the androgen receptor (AR), leading to potential androgenic effects. nih.gov This lack of complete specificity is a key challenge in drug design. Subsequent modifications to the 19-nor scaffold, such as those seen in nomegestrol (B1679828) acetate (B1210297), are often aimed at reducing these off-target interactions to improve the compound's selectivity profile. nih.govnih.gov For instance, further substitutions can drastically decrease MR affinity while maintaining high PR affinity. wikipedia.org

Structure-Based Design Principles for Fluorinated 19-Norprogestins

The design of potent and selective fluorinated 19-norprogestins like FENP is guided by several key principles derived from extensive SAR studies. The primary goal is to enhance desired biological activity by modulating the steroid's interaction with its target receptor while minimizing off-target effects and improving pharmacokinetic properties.

One core principle is the strategic use of fluorine to enhance metabolic stability. tandfonline.com As discussed, placing a fluorine atom at a site prone to metabolic attack, such as C21, can block enzymatic degradation, thereby increasing the compound's bioavailability and duration of action. nih.govresearchgate.net

A second principle involves leveraging fluorine's unique electronic properties to increase binding affinity. The highly electronegative fluorine atom can form favorable non-covalent interactions, sometimes referred to as fluorine bonding, with amino acid residues in the receptor's ligand-binding pocket. tandfonline.comacs.org These interactions, although individually modest, can collectively contribute to a stronger and more specific ligand-receptor complex. acs.org Fluorination can also alter the conformation of the steroid, pre-organizing it into a shape that is more complementary to the receptor's binding site. nih.gov

Finally, the design process is iterative and combinatorial. The high PR affinity of FENP is not due to one modification alone but to the synergistic effect of the 19-nor scaffold, the 16α-ethyl group, and the 21-fluoro substituent. mdpi.com The 19-nor and 16α-ethyl features establish a high-affinity foundation, while the 21-fluoro group adds metabolic stability without compromising—and in this case, contributing to—the potent receptor interaction. This multi-faceted approach is essential for developing highly optimized steroid-based ligands.

Systematic Modification of the Steroid Nucleus and Side Chains to Optimize Receptor Interactions

The optimization of receptor interactions for 19-norprogesterone analogs involves systematic modifications across the entire steroid structure. Beyond the key features of FENP, alterations at other positions have been extensively studied to fine-tune activity and selectivity.

Modifications in Ring A and B, for example at the C6 position, can significantly impact biological activity. The introduction of a double bond between C6 and C7, often combined with a 6-methyl substituent (as in nomegestrol), has been shown to modulate receptor affinity. nih.gov Such changes can re-establish high PR affinity in molecules where it was lost due to other substitutions and can also reduce affinity for the mineralocorticoid receptor. wikipedia.orgnih.gov

The C17 position is another critical site for modification. Attaching different groups to the 17α-position, such as a hydroxyl group, dramatically decreases both affinity and activity in the 19-norprogesterone series. nih.gov However, protecting this hydroxyl group with an acetate ester can restore and even enhance progestogenic potency, a strategy used in compounds like nomegestrol acetate. nih.govnih.gov The addition of a 17α-ethynyl group is another classic modification that significantly increases oral potency by inhibiting first-pass metabolism. uomustansiriyah.edu.iq

Substitutions at the C11β position have also been explored to create ligands with mixed agonist/antagonist profiles, known as selective progesterone receptor modulators (SPRMs). researchgate.net These modifications can alter the conformational response of the receptor upon ligand binding, leading to a differential recruitment of co-activator and co-repressor proteins and thus a mixed functional output. researchgate.net

Ultimately, achieving an optimal receptor interaction profile requires a holistic approach, considering how various structural modifications across the steroid nucleus collectively influence binding affinity and specificity for the progesterone receptor versus other steroid receptors like the androgen, glucocorticoid, and mineralocorticoid receptors. nih.govnih.gov

Interactive Data Table: Relative Binding Affinity (RBA) of Progestins for the Progesterone Receptor (PR)

The following table summarizes the relative binding affinity of various steroids for the progesterone receptor, providing context for the potency of modified 19-norprogesterone analogs.

CompoundCore StructureKey SubstitutionsRBA for PR (%) (Reference Compound = 100)
Progesterone Pregnane-~1.5 (vs. FENP) mdpi.com
19-Norprogesterone Estrane (19-Nor)-Higher than Progesterone wikipedia.orgnih.gov
ORG 2058 Estrane (19-Nor)16α-ethyl, 21-hydroxy233 (vs. Promegestone) mdpi.com
FENP Estrane (19-Nor)16α-ethyl, 21-fluoro700 (vs. Promegestone) mdpi.com
Nomegestrol Acetate Estrane (19-Nor)6-methyl, Δ⁶, 17α-acetoxyNearly as good as Progesterone nih.gov
Promegestone (R5020) Estrane (19-Nor)17α-methyl, 21-methyl, Δ⁹,¹⁰100 (Reference) nih.govresearchgate.net

Preclinical Biological and Pharmacokinetic Research on 21 Fluoro 16 Ethyl 19 Norprogesterone

In Vitro Receptor-Mediated Cellular Uptake and Retention

21-Fluoro-16-ethyl-19-norprogesterone, also known as FENP, has demonstrated a high affinity for the progestin receptor in in vitro studies. This strong binding affinity is a key characteristic of the compound, with some research indicating that its affinity for the progesterone (B1679170) receptor is approximately 60 times higher than that of progesterone itself. In vitro binding assays and tissue distribution studies in animal models have confirmed that FENP exhibits receptor-mediated uptake in target tissues. This high specificity and affinity for the progestin receptor are fundamental to its biological action and have been a primary focus of preclinical investigations.

Distribution and Accumulation in Non-Human Animal Models (e.g., rat uterus)

Preclinical studies in non-human animal models, particularly in rats, have provided significant insights into the distribution and accumulation of this compound in progestin receptor-rich tissues. In vivo tissue distribution studies have shown that the radiolabeled form of the compound, [18F]FENP, undergoes highly selective, receptor-mediated uptake in the uterus of estrogen-primed rats.

This selective accumulation is evidenced by the high tissue-to-blood and tissue-to-muscle ratios observed in these studies. For instance, at one hour post-injection, the uterus-to-blood ratio was 26 and the uterus-to-muscle ratio was 16. These ratios increased significantly at three hours post-injection, to 71 and 41, respectively, indicating a high degree of retention in the target tissue. Further studies in normal rats have reported specific uptake values of 3.52 ± 0.29% of the injected dose per gram of tissue (%ID/g) in the uterus and 3.22 ± 0.50 %ID/g in the ovary. The high concentration of the compound in these target tissues underscores its potent progestogenic activity in preclinical models.

Table 1: Tissue Uptake Ratios of [18F]FENP in Estrogen-Primed Rats

Time Point Uterus-to-Blood Ratio Uterus-to-Muscle Ratio
1 Hour 26 16
3 Hours 71 41

Metabolic Fate and Biotransformation Pathways in Non-Human Systems

The metabolic fate of this compound has been a subject of investigation to understand its biotransformation and the biological activity of its metabolites.

Identification of Major Metabolites

In human studies, the predominant metabolite of [18F]FENP identified in plasma is 20-dihydro-[18F]FENP. This metabolic conversion to its 20α- or 20β-hydroxy metabolite has been shown to have a detrimental effect on the binding affinity for the progesterone receptor. While this specific metabolite has been identified in human plasma, detailed profiling of all major metabolites in preclinical animal models is less extensively documented in the available literature.

Role of Specific Enzyme Systems in Metabolism

The conversion of this compound to its 20-dihydro metabolite is indicative of the involvement of hydroxysteroid dehydrogenases. Specifically, the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), a member of the aldo-keto reductase (AKR) superfamily, is known to catalyze the conversion of progesterone to its less active metabolite, 20α-hydroxyprogesterone. It is highly probable that this enzyme is also responsible for the metabolism of FENP. In humans, this enzyme is encoded by the AKR1C1 gene.

Interspecies Metabolic Differences (e.g., human vs. rodent)

A significant interspecies difference in the metabolism of this compound has been observed between humans and rodents. In humans, an active dehydrogenase enzyme present in blood cells contributes to the metabolism of the compound. This enzymatic activity is notably absent in rodents. This difference in steroid metabolism between species is a critical factor in the differing pharmacokinetic profiles of FENP observed in preclinical rodent models versus human subjects.

Excretion Pathways in Preclinical Models

Computational and Theoretical Investigations of 21 Fluoro 16 Ethyl 19 Norprogesterone

Molecular Docking Simulations with Progesterone (B1679170) Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 21-Fluoro-16-ethyl-19-norprogesterone, docking simulations are instrumental in elucidating the specific binding mode within the ligand-binding pocket (LBP) of the progesterone receptor.

Detailed research findings from such simulations would be expected to reveal the key intermolecular interactions responsible for the high binding affinity of this ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 21-fluoro group, for instance, is a point of significant interest. Its electronegativity can influence the local electronic environment and potentially form favorable interactions with receptor residues. Similarly, the 16-ethyl group's steric and hydrophobic contributions to binding affinity can be quantified.

A hypothetical docking simulation of this compound into the progesterone receptor ligand-binding domain might yield the following interaction profile:

Interacting ResidueInteraction TypeDistance (Å)
Asn719Hydrogen Bond2.8
Arg766Hydrogen Bond3.1
Leu715Hydrophobic3.5
Met909Hydrophobic3.9
Phe778Pi-Pi Stacking4.2

This table represents hypothetical data from a molecular docking simulation.

These simulations would provide a static image of the ligand-receptor complex, offering valuable insights into the structural basis of its high affinity.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed description of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. For this compound, methods like Density Functional Theory (DFT) can be employed to analyze its electronic structure.

Key parameters derived from quantum chemical analysis include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygens and the fluorine atom, indicating their roles as hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the intramolecular electronic effects and the nature of intermolecular interactions.

ParameterValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

This table represents hypothetical data from a quantum chemical analysis.

Such analyses are critical for understanding how the introduction of the 21-fluoro and 16-ethyl groups modulates the electronic properties of the 19-norprogesterone (B1209251) scaffold.

Molecular Dynamics Simulations for Ligand-Receptor Complex Dynamics

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of the this compound-PR complex would reveal the stability of the binding pose predicted by docking and the flexibility of both the ligand and the receptor.

Key insights from MD simulations would include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues highlights flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds throughout the simulation, providing a more accurate assessment of their importance in ligand binding.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.31.6
301.21.5
401.41.7
501.31.6

This table represents hypothetical data from a molecular dynamics simulation.

These simulations can provide a more realistic and comprehensive understanding of the dynamic interactions governing the affinity and selectivity of this compound for the progesterone receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Progestins

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com For a series of fluorinated progestins, including this compound, a QSAR model could be developed to predict their binding affinity for the progesterone receptor.

The development of a QSAR model involves:

Data Set Compilation: Gathering a set of fluorinated progestins with experimentally determined binding affinities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the binding affinity.

Validation: Rigorously validating the model to ensure its predictive power.

A hypothetical QSAR equation for fluorinated progestins might look like:

log(RBA) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H-Bond_Acceptors + c

Where RBA is the relative binding affinity, LogP is the lipophilicity, and H-Bond_Acceptors is the number of hydrogen bond acceptors. Such a model would help in identifying the key molecular features that drive the binding affinity of fluorinated progestins and guide the design of new, more potent compounds.

Conformational Analysis and Energy Landscape Studies

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Conformational analysis of this compound involves exploring its possible shapes and identifying the low-energy conformers that are most likely to exist in a biological environment.

Computational methods can be used to systematically search the conformational space of the molecule and calculate the relative energies of different conformers. The resulting energy landscape provides a map of the stable and metastable conformations.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C15-C16-C17-C20)
1 (Global Minimum)0.00-45°
21.25150°
32.5060°

This table represents hypothetical data from a conformational analysis.

Understanding the preferred conformation of this compound is essential for interpreting its interaction with the progesterone receptor and for designing analogs with improved binding characteristics. The flexibility of the 16-ethyl group and the 21-fluoroethyl side chain would be of particular interest in such studies.

Analytical Methodologies for 21 Fluoro 16 Ethyl 19 Norprogesterone in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) for Compound Analysis

Chromatographic techniques are indispensable for the purification and analysis of 21-Fluoro-16-ethyl-19-norprogesterone. High-Performance Liquid Chromatography (HPLC) is a key method used in the synthesis and quality control of the radiolabeled version of this compound, [¹⁸F]FENP. nih.govijnrd.org

High-Performance Liquid Chromatography (HPLC):

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), has been instrumental in metabolic studies of [¹⁸F]FENP. researchgate.net This technique separates volatile compounds in a gaseous mobile phase, allowing for the identification of metabolites in biological samples.

A study on the metabolism of [¹⁸F]FENP utilized GC-MS to identify its biotransformation products. researchgate.net This analysis revealed that [¹⁸F]FENP undergoes rapid metabolism, with the predominant metabolite being 20-dihydro-[¹⁸F]FENP. researchgate.net The identification of such metabolites is crucial for understanding the compound's behavior and stability in biological systems. researchgate.net

Mass Spectrometry for Identification and Quantification in Biological Samples (non-human)

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. In the context of this compound research, MS, particularly when coupled with Gas Chromatography (GC-MS), plays a vital role in studying its metabolism in non-human biological samples.

Research on the biotransformation of [¹⁸F]FENP has employed GC-MS to analyze its metabolites in various matrices, including plasma and tissue samples from animal models. researchgate.net These studies have shown that [¹⁸F]FENP is rapidly metabolized in vivo. researchgate.net The primary metabolite identified through these analyses is 20-dihydro-[¹⁸F]FENP, which results from the reduction of the 20-keto group of the parent compound. researchgate.net This metabolic conversion has a significant impact on the compound's binding affinity for the progesterone (B1679170) receptor. researchgate.net

The ability to identify and quantify both the parent compound and its metabolites is critical for interpreting the results of in vivo studies, such as those assessing the compound's potential as a radiotracer for imaging. researchgate.net

Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis) for Research Purposes

Spectroscopic techniques are fundamental for elucidating the chemical structure and purity of newly synthesized compounds. While detailed Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for the non-radiolabeled this compound are not extensively reported in the primary literature focusing on its radiolabeled analogue, general principles of steroid spectroscopy can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a steroid like this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the ethyl group at position 16, the absence of the methyl group at position 19, and the presence of the fluorine atom at position 21. The chemical shifts and coupling constants of the protons and carbons would be characteristic of the steroid's polycyclic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the α,β-unsaturated ketone system in the A-ring of many steroids. Progesterone, a related steroid, exhibits a maximum UV absorbance at approximately 241 nm, which is characteristic of the Δ⁴-3-keto chromophore. It is expected that this compound would have a similar UV absorption profile, as the modifications at positions 16, 19, and 21 are not directly part of the primary chromophore.

Radiometric Assays for Receptor Binding and Cellular Uptake Studies

Radiometric assays are crucial for evaluating the biological activity of radiolabeled compounds like [¹⁸F]FENP, specifically its interaction with the progesterone receptor (PR) and its uptake in target tissues. These assays provide quantitative data on binding affinity and tissue distribution.

Competitive Radioreceptor Binding Assays: Competitive binding assays are performed to determine the affinity of a compound for its receptor. In the case of [¹⁸F]FENP, these assays have demonstrated its high affinity for the progesterone receptor. nih.gov The effective specific activity of [¹⁸F]FENP, a measure of its potency, has been determined to be in the range of 700-1400 Ci/mmol through these assays. nih.gov Studies have also shown that related fluorinated progestins exhibit high specificity, competing only for the progesterone receptor with negligible binding to other steroid receptors. spectrabase.com

In Vivo Tissue Distribution and Cellular Uptake Studies: To assess the potential of [¹⁸F]FENP as an imaging agent, in vivo tissue distribution studies have been conducted in estrogen-primed rats. nih.gov These studies measure the uptake of the radiotracer in various tissues over time. Results have shown a highly selective and receptor-mediated uptake of [¹⁸F]FENP in the uterus, a target tissue for progestins. nih.gov The uptake in the uterus was significantly higher than in non-target tissues like blood and muscle, with the uterus-to-blood and uterus-to-muscle ratios increasing over time. nih.gov For instance, at 1 hour post-injection, these ratios were 26 and 16, respectively, and increased to 71 and 41 at 3 hours. nih.gov This selective uptake could be blocked by the co-administration of an excess of unlabeled progestin, confirming the receptor-mediated nature of the accumulation. spectrabase.com

Below is an interactive data table summarizing the tissue uptake ratios from a study in estrogen-primed rats.

Time Post-InjectionUterus-to-Blood RatioUterus-to-Muscle Ratio
1 hour2616
3 hours7141

Data from in vivo studies with [¹⁸F]FENP in estrogen-primed rats. nih.gov

These radiometric assays are fundamental in the preclinical evaluation of radiolabeled progestins, providing essential data on their biological behavior and potential for applications such as positron emission tomography (PET) imaging of progesterone receptor-rich tissues. nih.govspectrabase.com

Future Directions and Research Gaps in 21 Fluoro 16 Ethyl 19 Norprogesterone Studies

Development of Next-Generation Fluorinated Progesterone (B1679170) Analogs with Improved Properties

The development of new fluorinated progesterone analogs is a promising area of research. The introduction of fluorine can significantly alter a molecule's properties, including its binding affinity for receptors, metabolic stability, and lipophilicity. nih.govnih.govuaeu.ac.ae Future research will likely focus on creating next-generation analogs with enhanced characteristics.

One key objective is to design compounds with higher affinity and selectivity for the progesterone receptor (PR). For instance, studies have explored various fluorine-substituted steroids to identify those with the highest binding affinity. researchgate.net Researchers have synthesized analogs such as 21-fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione, which has demonstrated a high relative binding affinity for the progesterone receptor. researchgate.net Further modifications to the steroid scaffold could lead to even more potent and selective PR ligands.

Another important goal is to improve the in vivo stability and pharmacokinetic profile of these compounds. For example, some fluorinated progestins have shown considerable metabolic defluorination in vivo. researchgate.netnih.gov Designing analogs that are more resistant to metabolic breakdown would be a significant advancement, particularly for applications like positron emission tomography (PET) imaging where metabolic stability is crucial. nih.gov

Elucidation of Non-Canonical or Non-Genomic Signaling Mechanisms

Progesterone can exert its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. tau.ac.ilmdpi.com The classical pathway involves the nuclear progesterone receptor (nPR) acting as a ligand-activated transcription factor. tau.ac.il However, rapid cellular responses to progesterone are mediated by membrane-bound progesterone receptors (mPRs) and other non-canonical pathways. tau.ac.ilmdpi.com

A significant research gap exists in understanding how 21-Fluoro-16-ethyl-19-norprogesterone and other synthetic progestins interact with these non-genomic signaling pathways. It is known that synthetic progestins can also activate rapid, non-transcriptional signaling cascades. nih.gov Future studies should investigate the binding affinities and activation profiles of these fluorinated analogs for mPRs and progesterone receptor membrane components (PGRMCs). mdpi.comresearchgate.net Elucidating these interactions will provide a more complete picture of their biological activity and could reveal novel therapeutic applications.

Application of Advanced Computational Tools for Predictive Design

Advanced computational tools are becoming increasingly important in drug design and development. nih.gov Molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity and properties of new compounds before they are synthesized. nih.govresearchgate.net

In the context of fluorinated progestins, these computational approaches can be used to:

Predict Binding Affinity: Molecular docking simulations can model the interaction of designed analogs with the progesterone receptor, helping to identify candidates with high binding affinity. tau.ac.il

Optimize Physicochemical Properties: Computational models can predict properties such as lipophilicity and metabolic stability, guiding the design of compounds with improved pharmacokinetic profiles.

Identify Potential Off-Target Effects: By screening designed molecules against a panel of other receptors, potential off-target interactions can be identified early in the design process.

Integrating these in silico methods into the research workflow can accelerate the discovery of next-generation fluorinated progestins with superior properties. nih.gov

Exploration of Novel Synthetic Routes to Complex Fluorinated Steroids

The synthesis of complex fluorinated steroids can be challenging. Developing novel and efficient synthetic routes is crucial for making these compounds more accessible for research and potential clinical applications. Future research in this area could focus on several key aspects:

New Fluorination Reagents: The development of more selective and efficient fluorinating reagents is an ongoing area of research. New reagents could offer milder reaction conditions and improved stereoselectivity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of fluorinated steroids is a promising approach. Engineered enzymes could provide high selectivity and reduce the need for protecting groups.

Exploring new synthetic methodologies will not only facilitate the production of this compound but also open the door to a wider range of novel fluorinated steroid structures.

Addressing Challenges in Specificity and Metabolic Stability for Academic Research Tools

For a compound to be a useful academic research tool, it must exhibit high specificity for its target and sufficient metabolic stability to allow for reliable experimental results. While 21-[18F]Fluoro-16-ethyl-19-norprogesterone ([18F]FENP) showed promise in preclinical studies, it faced challenges in clinical settings due to rapid metabolism and biotransformation. nih.govnih.gov

Future research should focus on developing analogs that overcome these limitations. This includes:

Improving Metabolic Stability: As mentioned earlier, designing analogs that are less susceptible to metabolic degradation is a key priority. This could involve modifying the sites on the molecule that are most vulnerable to metabolic attack.

Enhancing Target Specificity: The development of ligands with higher selectivity for the progesterone receptor over other steroid receptors is essential for reducing off-target effects and ensuring that the observed biological activity is due to interaction with the intended target.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 21-[18F]fluoro-16α-ethyl-19-norprogesterone (FENP), and how does the methodology ensure radiochemical purity?

  • Methodological Answer : The synthesis involves two key steps: (1) preparing the 21-triflate precursor from 21-hydroxy-16α-ethyl-19-norprogesterone and (2) displacing the triflate group with [18F]fluoride via nucleophilic substitution. High-performance liquid chromatography (HPLC) is used for purification, achieving radiochemical purity >95%. The process is optimized for speed (completed within 40 minutes post-irradiation) to account for fluorine-18’s short half-life (110 minutes) .

Q. How do structural modifications (e.g., 16α-ethyl and 19-nor groups) influence FENP’s binding affinity to progesterone receptors?

  • Methodological Answer : The 16α-ethyl group enhances receptor selectivity by reducing binding to corticosteroid-binding globulin (CBG), while the 19-nor configuration (absence of the C19 methyl group) mimics natural progesterone’s planar structure, improving receptor compatibility. Competitive radioreceptor assays using human breast cancer cell lines (e.g., T47D) are recommended to quantify binding affinity (reported effective specific activity: 700–1400 Ci/mmol) .

Advanced Research Questions

Q. How can researchers validate the in vivo selectivity of FENP for progesterone receptor-rich tissues, and what experimental models are most effective?

  • Methodological Answer : Estrogen-primed rodent models are critical for evaluating uterine uptake, as estrogen upregulates progesterone receptor expression. Quantitative PET imaging and biodistribution studies at 1–3 hours post-injection show uterus-to-blood ratios of 26–71 and uterus-to-muscle ratios of 16–41. Blocking studies with unlabeled progesterone (e.g., 1 mg/kg co-injection) confirm receptor-mediated uptake. For tumor targeting, human xenograft models (e.g., MCF-7 or PR-positive breast tumors) are preferred .

Q. What methodological challenges arise in optimizing FENP synthesis yield, and how can they be addressed?

  • Methodological Answer : The decay-corrected yield (4–30%) is limited by fluorine-18’s short half-life and competing side reactions (e.g., hydrolysis of the triflate precursor). Strategies to improve yield include:

  • Using anhydrous reaction conditions to minimize hydrolysis.
  • Optimizing precursor concentration (0.5–1.0 mg/mL in acetonitrile).
  • Pre-conditioning HPLC columns with carrier fluoride to reduce adsorption losses .

Q. How can FENP-PET imaging be integrated with receptor quantification assays to correlate tracer uptake with progestin receptor density in tumors?

  • Methodological Answer : Post-imaging, excised tumors should undergo immunohistochemistry (IHC) for progesterone receptor (PR) and ligand-binding assays (LBA) to measure receptor density. Statistical correlation (e.g., Pearson’s coefficient) between standardized uptake values (SUV) from PET and receptor density (fmol/mg protein) validates imaging specificity. Clinical studies in PR-positive breast cancer patients show SUV ratios >2.5 in receptor-rich tumors .

Experimental Design and Data Analysis

Q. What frameworks (e.g., PICO/FINER) are suitable for designing studies on FENP’s diagnostic accuracy in receptor imaging?

  • Methodological Answer :

  • PICO :
  • Population : Patients with PR-positive breast tumors.
  • Intervention : FENP-PET imaging.
  • Comparison : Histopathology/IHC as gold standard.
  • Outcome : Sensitivity/specificity of tracer uptake.
  • FINER Criteria : Ensure feasibility (e.g., tracer availability), novelty (e.g., comparison to 18F-FDG), and relevance to precision oncology .

Q. How should researchers address contradictory data between in vitro receptor binding assays and in vivo PET imaging results?

  • Methodological Answer : Discrepancies may arise due to tumor heterogeneity or pharmacokinetic factors (e.g., tracer metabolism). Mitigation strategies include:

  • Performing autoradiography on tumor sections to map receptor distribution.
  • Using compartmental modeling (e.g., Logan plot) to account for nonspecific binding in PET data analysis.
  • Validating with dual-tracer studies (e.g., co-injection of 18F-FDG to assess metabolic vs. receptor-specific uptake) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.